molecular formula C9H14Cl2N2 B2436517 1-Pyridin-4-ylcyclobutan-1-amine;dihydrochloride CAS No. 1228879-33-1

1-Pyridin-4-ylcyclobutan-1-amine;dihydrochloride

Cat. No.: B2436517
CAS No.: 1228879-33-1
M. Wt: 221.13
InChI Key: PCAZLXWBVSSZFU-UHFFFAOYSA-N
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Description

1-Pyridin-4-ylcyclobutan-1-amine;dihydrochloride is a chemical compound with the molecular formula C9H13ClN2. It is a derivative of cyclobutanamine, where the amine group is attached to a cyclobutane ring, and a pyridine ring is attached to the cyclobutane. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyridin-4-ylcyclobutan-1-amine;dihydrochloride typically involves the reaction of pyridine derivatives with cyclobutanamine under specific conditions. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with cyclobutanamine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-4-ylcyclobutan-1-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-Pyridin-4-ylcyclobutan-1-amine;dihydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pyridin-4-ylcyclobutan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 4-pyridylmethylamine and 4-pyridylcyclohexylamine share structural similarities.

    Cyclobutanamine derivatives: Compounds such as cyclobutylamine and cyclobutylmethylamine are related in structure.

Uniqueness

1-Pyridin-4-ylcyclobutan-1-amine;dihydrochloride is unique due to the combination of the pyridine and cyclobutane rings, which imparts distinct chemical properties. This uniqueness makes it valuable in various research applications, particularly in the development of new chemical entities and therapeutic agents.

Properties

IUPAC Name

1-pyridin-4-ylcyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9(4-1-5-9)8-2-6-11-7-3-8;;/h2-3,6-7H,1,4-5,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAZLXWBVSSZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=NC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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